4-[(2-methylphenoxy)acetyl]morpholine
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Overview
Description
4-[(2-methylphenoxy)acetyl]morpholine is a compound of interest in various chemical and pharmaceutical applications. Its structure involves a morpholine ring, which is a common motif in medicinal chemistry due to its versatility and biological relevance.
Synthesis Analysis
- The synthesis of related morpholine derivatives involves key reactions like condensation, cyclization, and bromination. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound with antimicrobial properties, was achieved through a nine-step process involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
- X-ray structural analysis of morpholine derivatives can reveal important insights into their molecular geometry. For example, the study of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Chemical Reactions and Properties
- Morpholine derivatives participate in various chemical reactions such as condensation, chlorination, and nucleophilic substitution. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Physical Properties Analysis
- Morpholine derivatives exhibit specific physical properties based on their structure. For instance, the morpholinium salts of phenoxyacetic acid analogues demonstrated one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).
Chemical Properties Analysis
- The chemical properties of morpholine derivatives are influenced by their structural components. For example, Schiff base oligomer of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol and its oligomer–metal complex compounds exhibited specific conductivity and thermal degradation properties, indicative of their potential use in materials science (Kaya, Çulhaoğlu, & Gül, 2006).
properties
IUPAC Name |
2-(2-methylphenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTWSVMXBUMEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone |
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